2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid
Description
2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid (CAS: 1227494-45-2) is a pyridine-based acetic acid derivative characterized by a chloro-substituted methylpyridinyloxy backbone. This compound features a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and an oxyacetic acid moiety at the 4-position (Figure 1). Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol.
The compound has been historically available in quantities ranging from 5 mg to 250 mg, though current product listings indicate it is discontinued across all commercial scales .
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-5-2-6(3-7(9)10-5)13-4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
BWZAWCXADDMQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-chloro-6-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below, we analyze its structural and functional distinctions from a closely related derivative documented in the evidence.
Compound of Comparison: 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid
Its molecular formula is C₇H₅Cl₂FN₂O₃, with a molecular weight of 267.03 g/mol. Key structural distinctions include:
- Substituent Diversity: A fluorine atom at the 6-position, amino group at the 4-position, and chlorine atoms at the 3- and 5-positions.
- Electronic Effects: The amino group (-NH₂) is electron-donating, which may enhance solubility in polar solvents compared to the methyl group (-CH₃) in the target compound.
Table 1: Structural and Functional Comparison
Implications of Structural Differences
Solubility and Bioactivity: The amino and fluorine substituents in the compared compound likely improve aqueous solubility, a critical factor in drug or agrochemical formulation. In contrast, the methyl group in the target compound may favor lipid solubility, impacting membrane permeability .
The target compound’s simpler substitution pattern (one Cl, one CH₃) could streamline synthesis but may limit functional versatility.
Coordination Chemistry: Pyridine-acetic acid derivatives often act as ligands for metal ions. The amino group in the compared compound could facilitate chelation via N-donor sites, whereas the target compound’s oxygen-rich structure (carboxylic acid and ether oxygens) may favor hard metal binding (e.g., Fe³⁺, Al³⁺).
Research and Commercial Considerations
- Compared Compound: The additional functional groups in 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid may render it more adaptable for high-value applications, such as targeted drug delivery or herbicides, where solubility and reactivity are paramount .
Biological Activity
2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The synthesis of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-chloro-6-methylpyridine with acetic acid derivatives under specific conditions to yield the desired compound. The molecular structure is characterized by a pyridine ring substituted with a chloro group and an ether linkage to the acetic acid moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyridine derivatives, including compounds similar to 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
- Mechanism of Action :
- Apoptosis Induction : The compound may upregulate pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2, leading to increased apoptosis in cancer cell lines .
- Cell Cycle Arrest : Certain derivatives exhibit dual mechanisms by causing cell cycle arrest alongside apoptosis, particularly in breast and colon cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of related pyridine compounds have been investigated, showing significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2-Chloro-6-methylpyridine derivative | 0.0039 - 0.025 | S. aureus, E. coli |
| Other pyridine derivatives | 0.0048 - 0.039 | Bacillus mycoides, C. albicans |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Anti-inflammatory Effects
Pyridine derivatives have also been studied for their anti-inflammatory properties. Inhibitory effects on specific pathways involved in inflammation suggest potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various pyridine derivatives, including 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid, against several cancer cell lines (MCF-7, HCT116). The results indicated significant cytotoxicity at varying concentrations, with a notable increase in DNA fragmentation observed in treated cells .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent activity against E. coli and S. aureus, with minimal inhibitory concentrations comparable to established antibiotics .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable properties that warrant further investigation into its pharmacokinetics and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
